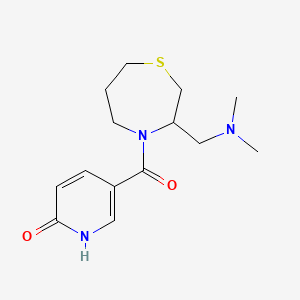

5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-[3-[(dimethylamino)methyl]-1,4-thiazepane-4-carbonyl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S/c1-16(2)9-12-10-20-7-3-6-17(12)14(19)11-4-5-13(18)15-8-11/h4-5,8,12H,3,6-7,9-10H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJMINBXRWPJRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CSCCCN1C(=O)C2=CNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an alkyl halide under basic conditions.

Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group.

Coupling with Pyridinone: The final step involves coupling the thiazepane intermediate with a pyridinone derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the thiazepane ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for constructing diverse chemical entities.

Materials Science: The compound’s functional groups may impart interesting properties to materials, such as enhanced conductivity or stability, making it useful in the development of advanced materials.

Mechanism of Action

The mechanism of action of 5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s functional groups can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazepane and pyridinone derivatives. Below is a detailed comparison with structurally or functionally related molecules.

Structural Analogs from the Thiazepane-Pyridinone Family

Compound A : 2-Ethylthio-4-methyl-5(4H)-oxopyrido[3,2-f][1,4]thiazepine-3-carbonitrile (from Doelling et al., 1998)

- Structural Differences: Replaces the dimethylaminomethyl group with an ethylthio substituent. Incorporates a cyano group at position 3 and a methyl group at position 3.

- The cyano group may engage in dipole interactions with target proteins, as evidenced by crystallographic studies showing planar alignment of the pyrido-thiazepine system .

Compound B : Pyrido[3,2-f][1,4]thiazepin-5(4H)-ones (general class)

- Common Features: Share the pyridine-thiazepine fused ring system. Exhibit rigidity due to ring fusion, contrasting with the non-fused, flexible thiazepane in the target compound.

Functional Analogs from Heterocyclic Libraries

Compound C : Pyrimidin-2(1H)-one derivatives (e.g., 4i and 4j from 2023 synthesis)

- Structural Contrasts: Feature pyrimidinone cores instead of pyridinone. Incorporate coumarin and tetrazolyl groups absent in the target compound.

Table 1: Comparative Analysis of Key Parameters

*Calculated using average atomic masses.

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in Doelling et al. (1998), involving cyclocondensation of thioamide precursors with α,ω-dihaloalkanes. The dimethylaminomethyl group may be introduced via Mannich reactions, a strategy common in amine-functionalized heterocycles .

- Structure-Activity Relationship (SAR): The dimethylamino group could improve CNS penetration compared to Compound A’s ethylthio group, which may favor peripheral targets. The non-fused thiazepane allows adaptive binding to proteins with deep pockets, unlike rigid fused systems .

- Gaps in Knowledge: No direct kinetic or thermodynamic data (e.g., IC₅₀, Ki) are available for the target compound. Future studies should prioritize assays against kinases or neurotransmitter receptors, leveraging the scaffold’s similarity to bioactive analogs.

Biological Activity

5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one is a compound that has gained attention due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazepane ring and a pyridine moiety, which are known to contribute to its biological activity. The presence of the dimethylamino group is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it may act as an enzyme inhibitor, affecting pathways involved in cellular signaling and metabolism.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 8 µg/mL |

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in various cancer cell lines. Results indicate that it may induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical) | 15 | 10 |

| MCF-7 (breast) | 20 | 8 |

| Normal Fibroblast | >100 | - |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Anticancer Activity : A study involving the treatment of MCF-7 cells with the compound showed a dose-dependent reduction in cell viability, along with increased markers of apoptosis.

- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth compared to control groups, suggesting its potential as an anticancer agent.

- Inflammation Model : In models of inflammation, the compound exhibited anti-inflammatory properties by reducing cytokine levels in serum.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.